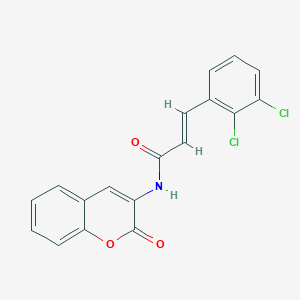
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H11Cl2NO3 and its molecular weight is 360.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide is a synthetic compound that combines structural elements from chromene and acrylamide. This compound is of particular interest due to its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H11Cl2NO3
- Molecular Weight : 360.19 g/mol
- CAS Number : 330664-04-5
- IUPAC Name : (E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide
The structure of this compound features:
- Chromene Ring : This bicyclic structure is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- Acrylamide Moiety : Known for its reactivity in biological systems, acrylamides can form adducts with nucleophiles such as proteins and DNA, potentially leading to cytotoxic effects.
- Dichlorophenyl Group : The presence of chlorine atoms may enhance lipophilicity and biological interactions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing chromene structures have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antibacterial Properties
Compounds with acrylamide functionalities have been studied for their antibacterial effects. The reactivity of the acrylamide group allows these compounds to interact with bacterial cell membranes or intracellular targets, leading to cell death.
Cytotoxicity Studies
Acrylamides are known for their cytotoxic properties due to their ability to form covalent bonds with biological macromolecules. Studies have demonstrated that this compound may activate oxidative stress pathways in cells, leading to increased vulnerability to reactive oxygen species (ROS) .
Case Studies
特性
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-3-5-11(17(13)20)8-9-16(22)21-14-10-12-4-1-2-7-15(12)24-18(14)23/h1-10H,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSZOWHHJAGBS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













